molecular formula C26H20F3NO5 B2832767 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate CAS No. 478040-39-0

4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2832767
CAS No.: 478040-39-0
M. Wt: 483.443
InChI Key: MLDYUEVKXNNTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like automated synthesis and real-time monitoring can enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce oxo groups to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and trifluoromethyl benzenecarboxylates. Examples include:

  • 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl benzoate
  • 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate

Uniqueness

The uniqueness of 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-(trifluoromethyl)benzenecarboxylate (CAS No. 478040-39-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H20F3NO5C_{26}H_{20}F_{3}NO_{5}, with a molecular weight of approximately 483.44 g/mol. The structure features a trifluoromethyl group and an isoindole moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC26H20F3NO5
Molecular Weight483.44 g/mol
CAS Number478040-39-0
Melting PointNot Available
SolubilityNot Available

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The trifluoromethyl group enhances electron-withdrawing capabilities, potentially increasing the compound's ability to scavenge free radicals and reduce oxidative stress.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : It has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
    • IC50 Values : AChE (19.2 μM), BChE (13.2 μM) .
  • Cyclooxygenase (COX) : The compound demonstrated inhibition against COX-2, suggesting potential anti-inflammatory effects.
    • Inhibition Rate : Moderate inhibition noted in vitro studies .
  • Lipoxygenases : The compound also exhibited activity against lipoxygenases (LOX), which are involved in inflammatory processes.
    • Activity : Evaluated against LOX-5 and LOX-15 .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown enhanced activity compared to conventional antibiotics like ampicillin.

Case Studies

  • Study on Neuroprotective Effects :
    A study investigated the neuroprotective potential of similar isoindole derivatives, finding that they could reduce neuronal cell death in models of oxidative stress. This suggests that the target compound may also confer neuroprotection through its antioxidant properties .
  • Anti-inflammatory Studies :
    In vitro studies demonstrated that related compounds inhibited COX enzymes effectively, indicating potential use in treating inflammatory conditions .
  • Anticancer Potential :
    Research involving similar structures revealed cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction via oxidative stress pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances the electrophilicity of the molecule, facilitating interactions with nucleophilic sites on enzymes.
  • Hydrogen Bonding : Potential hydrogen bonding with active site residues in target enzymes could explain the observed inhibition rates.
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions between the compound and enzyme active sites, supporting its role as a multi-target inhibitor .

Properties

IUPAC Name

[4-[3-methoxy-3-oxo-2-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3NO5/c1-34-25(33)22(30-15-18-4-2-3-5-21(18)23(30)31)14-16-6-12-20(13-7-16)35-24(32)17-8-10-19(11-9-17)26(27,28)29/h2-13,22H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDYUEVKXNNTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.